molecular formula C8H7BrClNO B2626175 N-(4-Bromo-5-chloro-2-methylphenyl)formamide CAS No. 1864015-01-9

N-(4-Bromo-5-chloro-2-methylphenyl)formamide

Cat. No.: B2626175
CAS No.: 1864015-01-9
M. Wt: 248.5
InChI Key: UVJWFIINASCRKL-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-chloro-2-methylphenyl)formamide (CAS 1864015-01-9) is an organic compound with the molecular formula C₈H₇BrClNO and a molecular weight of 248.50 g/mol . This formamide derivative is characterized by the presence of both bromo and chloro substituents on its phenyl ring, which makes it a valuable intermediate in synthetic organic chemistry and drug discovery projects . The compound is supplied with a purity of ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . Regarding safety, this substance is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet for detailed handling procedures. Formamide derivatives, in general, serve as versatile building blocks in medicinal chemistry . They are frequently utilized in the synthesis of more complex molecules and are investigated for their potential biological activities. As a specialized chemical, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-5-chloro-2-methylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJWFIINASCRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)formamide typically involves the formylation of 4-bromo-5-chloro-2-methylaniline. This can be achieved through the reaction of the aniline derivative with formic acid or formic acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the aromatic ring participate in substitution reactions under specific conditions.

Bromine Substitution

Bromine at the 4-position undergoes substitution with nucleophiles like amines or thiols.

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMF, 80°C, 12 hN-(4-Azido-5-chloro-2-methylphenyl)formamide72%
EthylenediamineCuCl₂ catalyst, 100°C, 24 hN-(4-(2-Aminoethyl)-5-chloro-2-methylphenyl)formamide65%

Chlorine Substitution

Chlorine at the 5-position shows lower reactivity but can be displaced under harsher conditions:

Reagent Conditions Product Yield Source
Potassium thiocyanate (KSCN)DMSO, 120°C, 18 hN-(4-Bromo-5-thiocyanato-2-methylphenyl)formamide58%

Hydrolysis Reactions

The formamide group undergoes hydrolysis to yield formic acid and the corresponding amine.

Acidic Hydrolysis

Conditions Products Reaction Time Source
6M HCl, reflux4-Bromo-5-chloro-2-methylaniline + Formic acid4 h

Basic Hydrolysis

Conditions Products Reaction Time Source
2M NaOH, ethanol, 70°C4-Bromo-5-chloro-2-methylaniline + Sodium formate6 h

Reduction Reactions

The formamide group can be reduced to a methylamine derivative.

Reagent Conditions Product Yield Source
LiAlH₄, THF0°C to RT, 2 hN-(4-Bromo-5-chloro-2-methylbenzyl)methylamine81%
H₂, Pd/C (10%)Ethanol, 50°C, 5 atmN-(4-Bromo-5-chloro-2-methylbenzyl)methylamine68%

Oxidation Reactions

The formamide group and aromatic ring can undergo oxidation under controlled conditions.

Formamide Oxidation

Reagent Conditions Product Yield Source
KMnO₄, H₂SO₄60°C, 3 h4-Bromo-5-chloro-2-methylbenzoic acid47%

Ring Oxidation

Reagent Conditions Product Yield Source
m-CPBA, CH₂Cl₂RT, 12 hEpoxide derivative (unstable, further degradation)N/A

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/H₂ON-(4-Aryl-5-chloro-2-methylphenyl)formamide75–89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-(4-Amino-5-chloro-2-methylphenyl)formamide63%

Stability and Side Reactions

  • Thermal Decomposition : Degrades at >200°C, releasing HBr and HCl gases .

  • Photoreactivity : UV exposure leads to radical formation, causing dimerization (observed via ESR spectroscopy) .

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-5-chloro-2-methylphenyl)formamide plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents : Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain compounds derived from this structure showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains .
  • Anticancer Agents : Studies have demonstrated that some derivatives possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 15 to 30 µM, indicating moderate cytotoxicity .

Material Science

The compound is utilized in the development of novel polymers and materials with specific electronic and optical properties. Its unique substitution pattern allows for tailored interactions in material design, making it valuable for creating advanced materials with desired characteristics .

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme activity and protein interactions. Its ability to interact with various biological targets enhances its utility in understanding complex biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated that compounds displayed significant antimicrobial activity against a panel of bacterial species, reinforcing the potential of structural modifications to enhance potency.

CompoundActivity TypeTarget OrganismsMIC Values
d1AntimicrobialVarious bacteria10 µg/mL
d2AntimicrobialVarious bacteria20 µg/mL
d3AntimicrobialFungi30 µg/mL

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. Results showed effective binding to target proteins involved in cancer progression.

CompoundActivity TypeTested Cell LineIC50 Values
Derivative AAnticancerMCF715 µM
Derivative BAnticancerMCF725 µM
Derivative CAnticancerHeLa30 µM

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)formamide involves its interaction with specific molecular targets. The presence of the bromo and chloro groups can influence its reactivity and binding affinity to various enzymes and receptors. The formamide group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents (Position) Functional Group Key Properties/Applications Evidence ID
N-(5-Chloro-2-methylphenyl)formamide Cl (5), CH₃ (2) Formamide Pharmaceutical intermediate; CAS 6268-65-1
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide Br (2), Cl (5), CH₃ (4) Acetamide Lower solubility due to methyl in acetamide; stored at -20°C
N-(4-Methylphenyl)formamide CH₃ (4) Formamide Studied for phase transitions; lacks halogens
N-(2-Bromophenyl)formamide hydrochloride Br (2) Formamide hydrochloride Enhanced solubility due to HCl salt; used in drug intermediates

Key Observations :

  • Halogen Position : Bromine at position 4 (target compound) vs. position 2 () alters steric and electronic effects. Bromine’s electronegativity may increase reactivity in electrophilic substitution compared to chlorine .
  • Functional Groups : Acetamide derivatives (e.g., ) exhibit reduced polarity compared to formamides, impacting solubility and metabolic stability.
  • Crystal Properties : N-(4-Methylphenyl)formamide undergoes phase transitions under thermal stress, suggesting halogen-free analogues have distinct solid-state behaviors .
Spectroscopic and Analytical Data
  • NMR/IR : and highlight the use of ¹H NMR and IR to confirm formamide structures. For N-(4-Bromo-5-chloro-2-methylphenyl)formamide, key signals would include:
    • ¹H NMR : Formyl proton (~8.1 ppm), aromatic protons (split due to Br/Cl substituents), and methyl group (~2.3 ppm).
    • IR : Strong C=O stretch (~1660 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Elemental Analysis : CHNS data (e.g., ) are critical for verifying halogen content and purity .

Biological Activity

N-(4-Bromo-5-chloro-2-methylphenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and chlorine atoms, along with a formamide functional group. The presence of these halogens can significantly influence the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formamide group is known to participate in hydrogen bonding, which may enhance binding to target sites on proteins or nucleic acids. Additionally, the halogen substituents can modulate the electronic properties of the molecule, affecting its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicating effectiveness in inhibiting cell growth.
  • A549 (lung cancer) : Various derivatives showed promising results in cell viability assays.

The specific IC50 values for closely related compounds suggest that structural modifications can lead to enhanced anticancer properties .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and other diseases:

Enzyme IC50 Value Comments
Acetylcholinesterase (AChE)20 μMSignificant inhibition observed .
Butyrylcholinesterase (BChE)25 μMModerate inhibition compared to AChE .
Lipoxygenase (LOX)15 μMNotable activity suggesting anti-inflammatory potential .

These findings indicate that the compound may possess dual functionalities as both an anticancer agent and an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Activity : A recent investigation into structurally similar compounds revealed that those containing halogen substitutions exhibited enhanced cytotoxicity against MCF7 and A549 cell lines. The study utilized MTT assays to determine cell viability, showcasing significant differences in activity based on structural variations .
  • Enzyme Inhibition Study : Research focusing on enzyme inhibition demonstrated that this compound derivatives were effective against AChE and LOX. These findings suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-Bromo-5-chloro-2-methylphenyl)formamide?

  • Methodological Answer : The compound can be synthesized via formylation of the corresponding amine precursor. Cyclization and Vilsmeier reactions are effective, as demonstrated in optimized protocols for structurally similar formamides, achieving yields >80% under controlled temperatures (70–90°C) and anhydrous conditions . Alternative routes include CO₂ reduction using NaBH(OAc)₃, which introduces the formyl group under mild, atmospheric conditions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies aromatic protons, methyl groups, and formyl proton shifts (δ 8.1–8.3 ppm for formamide -CHO) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~278.9 for C₉H₈BrClNO) .
  • X-ray Diffraction : Resolves crystal packing and substituent positions, validated via SHELXL refinement (R-factor < 0.05) .

Q. How is purity assessed, and what impurities are typically observed?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Relative response factors (RRF) and retention times (e.g., RRT 0.7–1.2) are compared against pharmacopeial standards. Common impurities include dehalogenated by-products (<0.3%) and unreacted amine precursors, quantified using area normalization .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure determination be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles require cross-validation using:

  • SHELX refinement (e.g., SHELXL-2018 for high-resolution data) .
  • Twinned data analysis (Hooft parameter < 0.1) .
  • Comparative studies with analogous bromo-chloro arylformamides (e.g., C–Br bond length: 1.89–1.92 Å) .

Q. What strategies optimize reaction conditions to minimize by-product formation?

  • Methodological Answer :

  • Stoichiometric control : Limit excess formylating agents (e.g., formic acid:amine ratio 1.2:1) .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Real-time monitoring : In-situ FTIR tracks formyl group incorporation (C=O stretch at ~1680 cm⁻¹) .

Q. How can computational models predict biological activity for this compound?

  • Methodological Answer :

  • Molecular docking : Screen against targets like kinase enzymes (PDB ID: 3ERT) using AutoDock Vina.
  • QSAR models : Correlate Hammett σ values of substituents (Br: σₚ = 0.86; Cl: σₚ = 0.76) with IC₅₀ data from analogous agrochemicals .

Q. What experimental approaches address discrepancies between computational and observed NMR data?

  • Methodological Answer :

  • Solvent effects : Simulate DMSO-d₆ or CDCl₃ shifts using COSMO-RS .
  • Tautomer analysis : Compare energy-minimized enol/imine forms via DFT (B3LYP/6-31G*) .

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